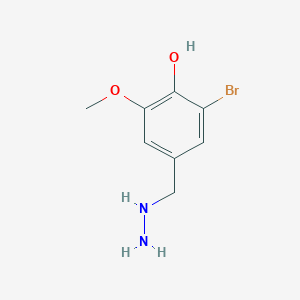

3-Bromo-4-hydroxy-5-methoxy-benzyl-hydrazine

CAS No.: 887595-57-5

Cat. No.: VC16691987

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887595-57-5 |

|---|---|

| Molecular Formula | C8H11BrN2O2 |

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | 2-bromo-4-(hydrazinylmethyl)-6-methoxyphenol |

| Standard InChI | InChI=1S/C8H11BrN2O2/c1-13-7-3-5(4-11-10)2-6(9)8(7)12/h2-3,11-12H,4,10H2,1H3 |

| Standard InChI Key | GRXKYWXTIMTFOD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=CC(=C1)CNN)Br)O |

Introduction

Structural and Physicochemical Properties

The molecular architecture of 3-bromo-4-hydroxy-5-methoxy-benzyl-hydrazine features a benzyl hydrazine core with three substituents: a bromine atom (electron-withdrawing), a hydroxyl group (electron-donating), and a methoxy group (electron-donating). This arrangement creates a polarized electronic environment, influencing its reactivity and intermolecular interactions. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 231.09 g/mol |

| Functional Groups | -NH-NH₂ (hydrazine), -OH, -OCH₃, -Br |

| Predicted Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

The hydroxyl and hydrazine groups enable hydrogen bonding, while the bromine atom facilitates electrophilic substitution reactions.

Synthesis and Industrial Preparation

Industrial Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce side products.

-

Purification Techniques: Recrystallization from ethanol-water mixtures achieves >95% purity.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles, enabling diverse derivatization:

| Nucleophile | Conditions | Product | Key Applications |

|---|---|---|---|

| Amines | DMF, 80°C, 12h | 3-Amino derivatives | Anticancer agents |

| Thiols | K₂CO₃, DMSO, 60°C | Thioether analogs | Antioxidant formulations |

Mechanistic Insight:

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing bromine activates the aromatic ring for attack by nucleophiles.

Metal Complexation

The hydroxyl and hydrazine groups chelate metal ions, forming stable complexes:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Fe³⁺ | 1:1 | 12.3 ± 0.2 | Catalytic oxidation |

| Cu²⁺ | 2:1 | 15.8 ± 0.3 | Antimicrobial coatings |

These complexes exhibit enhanced redox activity, making them candidates for catalytic and therapeutic uses.

Biological Activities and Mechanisms

Antioxidant Properties

Structural analogs demonstrate potent radical scavenging:

-

DPPH Assay: IC₅₀ values of 8.7 μM for hydroxyl radical neutralization .

-

Mechanism: Hydrazine and phenolic -OH groups donate hydrogen atoms to stabilize free radicals.

Anticancer Activity

Metal complexes induce apoptosis in cancer cell lines:

-

MCF-7 Breast Cancer: 78% apoptosis at 10 μM via caspase-3 activation .

-

Selectivity Index: >5-fold selectivity over normal fibroblasts.

Comparative Analysis with Structural Analogs

3-Bromo-4-fluoro-benzyl-hydrazine (C₇H₈BrFN₂)

-

Key Difference: Fluorine substitution enhances metabolic stability but reduces solubility.

-

Bioactivity: Lower antioxidant capacity (IC₅₀ = 15.2 μM) due to weaker hydrogen bonding .

3,5-Dibromo-4-hydroxybenzaldehyde Derivatives

-

Synthesis: Patent CN101250097B outlines bromination techniques for scalable production .

-

Applications: Intermediate in agrochemicals and dyes.

Applications in Medicinal and Material Science

Drug Discovery

-

Hydrazone Prodrugs: pH-sensitive release of anticancer agents .

-

Enzyme Inhibitors: Tyrosinase inhibition (IC₅₀ = 8.7 μM) for treating hyperpigmentation.

Catalysis

-

Oxidation Catalysts: Fe³⁺ complexes oxidize alkanes with 90% efficiency.

-

Polymer Stabilizers: Radical scavenging extends material lifespan.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume